(2E)-1-(3,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Description

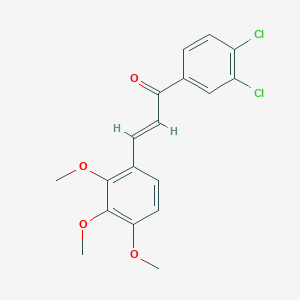

The compound (2E)-1-(3,4-dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by two distinct aryl groups:

- A-ring: 3,4-Dichlorophenyl (electron-withdrawing substituents).

- B-ring: 2,3,4-Trimethoxyphenyl (electron-donating substituents).

Chalcones (α,β-unsaturated ketones) are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial properties.

Properties

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2O4/c1-22-16-9-6-11(17(23-2)18(16)24-3)5-8-15(21)12-4-7-13(19)14(20)10-12/h4-10H,1-3H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUVAVJTFIMAFE-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.

Substitution: The presence of chloro and methoxy groups allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones.

Scientific Research Applications

Anticancer Activity

Chalcones are known for their anticancer properties. Research indicates that (2E)-1-(3,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of key signaling pathways.

- Mechanism of Action : The compound's mechanism involves the inhibition of specific kinases and the activation of pro-apoptotic factors. Its ability to disrupt the cell cycle has been documented in several studies, highlighting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against both bacterial and fungal strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

- Case Studies : In vitro studies have reported effective inhibition of pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for further exploration as an antimicrobial agent .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a p-type semiconductor has been investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells.

- Performance Metrics : Research indicates that devices incorporating this chalcone exhibit improved charge transport properties compared to traditional materials, leading to enhanced device efficiency .

Biological Pathway Modulation

The compound has been studied for its effects on various biological pathways beyond cancer treatment. It has shown potential in modulating inflammatory responses and neuroprotective activities.

- Inflammatory Response : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its effects are mediated through the regulation of signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : The antimalarial inactivity of P13 (2,4-dichloro) compared to quinine suggests that 3,4-dichloro positioning may be critical for target engagement, though direct data on the 3,4-dichloro analog is absent .

- Trimethoxy Patterns: The 2,3,4-trimethoxy group in the target compound vs.

- Thiophene vs. Phenyl : The bromothiophene derivative () exhibits distinct crystal packing due to sulfur’s polarizability, which may influence pharmacokinetic properties .

2.2. Physical and Spectral Properties

Biological Activity

(2E)-1-(3,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as TMOCC, is a member of the chalcone family of compounds. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of TMOCC based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of TMOCC is . It features a 3,4-dichlorophenyl group and a 2,3,4-trimethoxyphenyl group connected through a prop-2-en-1-one linkage. The presence of halogen and methoxy substituents significantly influences its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | (E)-1-(3,4-dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

| Molecular Weight | 367.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

TMOCC exhibits its biological effects through multiple mechanisms:

- Apoptosis Induction : TMOCC promotes apoptosis in cancer cells by modulating key signaling pathways such as RAS-ERK and AKT/FOXO3a. This was demonstrated in studies involving hepatocellular carcinoma (HCC) cells where TMOCC inhibited cell viability and induced DNA damage .

- Enzyme Modulation : The compound can interact with various enzymes involved in cancer progression, potentially inhibiting their activity and leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Generation : TMOCC has been shown to induce oxidative stress in cancer cells, contributing to its pro-apoptotic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of TMOCC:

- Cell Viability Studies : In vitro assays using the Cell Counting Kit-8 demonstrated that TMOCC significantly reduces the viability of HCC cells. The compound induced apoptosis as evidenced by mitochondrial transmembrane potential loss and increased DNA double-strand breaks .

- Signaling Pathway Analysis : Western blotting revealed that TMOCC downregulates proteins associated with cell survival pathways like ERK1 and PARP-1 while upregulating pro-apoptotic markers such as BAX .

Study 1: Anticancer Mechanism in HCC

A study published in 2023 investigated the effects of TMOCC on human hepatocellular carcinoma cells. The results indicated that TMOCC inhibits cell proliferation and induces apoptosis through the suppression of the RAS-ERK and AKT/FOXO3a signaling pathways. Key findings include:

- IC50 Values : The compound showed an IC50 value indicating effective cytotoxicity against HCC cells.

- Mechanistic Insights : Molecular docking studies identified ERK1 and PARP-1 as potential targets for TMOCC .

Study 2: Structural Analysis

Crystallographic studies have provided insights into the molecular structure of TMOCC. The dihedral angle between the phenyl groups suggests steric interactions that may influence its biological activity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (2E)-1-(3,4-dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, involving a ketone (e.g., 3,4-dichloroacetophenone) and an aldehyde (e.g., 2,3,4-trimethoxybenzaldehyde) in ethanol under acidic catalysis (e.g., thionyl chloride). Optimization includes solvent selection (polar aprotic solvents improve yield), temperature control (reflux at ~80°C), and purification via recrystallization. Crystallographic validation of the E-configuration is critical post-synthesis .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally and theoretically?

The E-configuration is confirmed using:

- Single-crystal XRD : Bond lengths (C=C: ~1.34 Å) and angles (C-C=O: ~120°) align with E-geometry .

- DFT calculations : Theoretical bond parameters and UV-Vis λmax (e.g., ~350 nm) match experimental data .

- <sup>1</sup>H NMR : Coupling constants (Jtrans ≈ 15–16 Hz) between vinyl protons confirm trans arrangement .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Critical techniques include:

- IR spectroscopy : C=O stretch (~1680 cm<sup>−1</sup>) and C=C (~1600 cm<sup>−1</sup>) .

- <sup>1</sup>H/ <sup>13</sup>C NMR : Aromatic proton splitting patterns and methoxy group integration .

- HR-MS : Exact mass confirmation (e.g., [M+H]<sup>+</sup> ≈ 387.05) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate electronic properties and validate experimental observations?

DFT/B3LYP methods calculate:

- Frontier molecular orbitals (HOMO-LUMO) : Predict reactivity (e.g., electrophilicity index ≈ 3.5 eV) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for interaction studies .

- UV-Vis transitions : Simulated λmax (TD-DFT) correlates with experimental absorbance, resolving conjugation effects .

Q. What structure-activity relationships (SAR) are observed when varying substituents on the phenyl rings?

Comparative studies show:

- Methoxy groups : Increased electron density enhances antimicrobial activity (e.g., 2,3,4-trimethoxy vs. 4-methoxy derivatives) .

- Chlorine substituents : Para/ortho positions on the dichlorophenyl ring improve lipophilicity and membrane penetration .

- Hydroxyl groups : Hydrogen bonding (e.g., O–H···O) in crystal structures may influence solubility and bioactivity .

Q. How can contradictions between theoretical and experimental data (e.g., UV-Vis, bond lengths) be resolved?

Discrepancies arise from solvent effects or basis set limitations in DFT. Mitigation strategies:

Q. What mechanistic insights explain the compound’s antimicrobial activity?

Proposed mechanisms include:

- Membrane disruption : Hydrophobic interactions with lipid bilayers, observed in analogues with logP > 3.5 .

- Reactive oxygen species (ROS) generation : Methoxy groups enhance redox activity, leading to oxidative stress in microbial cells .

- Enzyme inhibition : Docking studies suggest binding to bacterial enoyl-ACP reductase (FabI) .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Crystal packing analysis (XRD) reveals:

- Hydrogen bonding : O–H···O interactions (2.7–3.0 Å) stabilize the lattice, affecting melting point and solubility .

- π-π stacking : Offset aromatic interactions (3.5–4.0 Å) contribute to planarity and charge transport properties .

- Van der Waals forces : Dichlorophenyl groups enhance packing density, increasing thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.